9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid
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Overview
Description
1-Oxa-9-aza-spiro[5.5]undecane-4,9-dicarboxylic acid 9-tert-butyl ester is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxa-9-aza-spiro[5.5]undecane-4,9-dicarboxylic acid 9-tert-butyl ester involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is complex and expensive .
Chemical Reactions Analysis
1-Oxa-9-aza-spiro[5.5]undecane-4,9-dicarboxylic acid 9-tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has been extensively studied for its potential in medicinal chemistry. It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drugs . Additionally, it has been investigated as an inhibitor of soluble epoxide hydrolase and as an agonist of the free fatty acid receptor FFA1 . Its unique structural features make it a valuable scaffold for the development of various antibacterial agents .
Mechanism of Action
The mechanism of action of 1-Oxa-9-aza-spiro[5.5]undecane-4,9-dicarboxylic acid 9-tert-butyl ester involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death . The compound’s interaction with other molecular targets, such as soluble epoxide hydrolase and free fatty acid receptor FFA1, also contributes to its diverse biological activities .
Comparison with Similar Compounds
1-Oxa-9-aza-spiro[5.5]undecane-4,9-dicarboxylic acid 9-tert-butyl ester is unique due to its spirocyclic structure, which combines flexibility with limited degrees of freedom. Similar compounds include 9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid benzyl ester and other spirocyclic derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of structural flexibility and limited degrees of freedom makes 1-Oxa-9-aza-spiro[5.5]undecane-4,9-dicarboxylic acid 9-tert-butyl ester particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-5-15(6-8-16)10-11(12(17)18)4-9-20-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
UALJHWAVSCAQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)C(=O)O |
Origin of Product |
United States |
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